![molecular formula C21H27FN6O4 B2996471 7-(2,3-Dihydroxypropyl)-8-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione CAS No. 893944-90-6](/img/structure/B2996471.png)
7-(2,3-Dihydroxypropyl)-8-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-(2,3-Dihydroxypropyl)-8-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione is a useful research compound. Its molecular formula is C21H27FN6O4 and its molecular weight is 446.483. The purity is usually 95%.
BenchChem offers high-quality 7-(2,3-Dihydroxypropyl)-8-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(2,3-Dihydroxypropyl)-8-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiviral and Antimicrobial Applications
- Certain diketopiperazine derivatives, including compounds with structural similarities to the query chemical, have been isolated from marine-derived actinomycetes and displayed modest to potent antiviral activity against influenza A virus. These compounds are noted for their structural determination through spectroscopic analysis and their potential antiviral properties, highlighting the significance of marine-derived compounds in drug discovery (Wang et al., 2013).
- Research into novel 5-alkyl-6-substituted uracils and related derivatives has demonstrated that certain compounds possess potent broad-spectrum antibacterial activity. This suggests the potential utility of these chemical structures in developing new antimicrobial agents (Al-Turkistani et al., 2011).
Antihistaminic and Anti-Inflammatory Applications
- A study on theophylline or theobromine derivatives, which share a core structural motif with the query compound, found that some derivatives displayed significant antihistaminic activity. This research suggests the utility of such chemical frameworks in creating antihistamine drugs (Pascal et al., 1985).
- Novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone were synthesized and evaluated for their anti-inflammatory and analgesic activities. These compounds highlight the potential of incorporating the query compound's structural elements into multifunctional agents for treating inflammation and pain (Abu‐Hashem et al., 2020).
Antidepressant Activity
- Indole-based derivatives, including those structurally related to the query compound, have been explored for their potential as serotonin 5-HT7 receptor agents with antidepressant activity. This area of research underscores the importance of piperazine substitution patterns in enhancing antiviral potency and opens avenues for the development of new antidepressant drugs (Kucwaj-Brysz et al., 2018).
Herbicidal Applications
- A novel synthesis route led to the creation of 1-phenyl-piperazine-2,6-diones with significant herbicidal activity. This demonstrates the potential agricultural applications of compounds with similar structures to the query chemical in controlling unwanted plant growth (Li et al., 2005).
properties
IUPAC Name |
7-(2,3-dihydroxypropyl)-8-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FN6O4/c1-24-19-18(20(31)25(2)21(24)32)28(11-16(30)13-29)17(23-19)12-26-7-9-27(10-8-26)15-5-3-14(22)4-6-15/h3-6,16,29-30H,7-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEPSAHWFPCARSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)C4=CC=C(C=C4)F)CC(CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FN6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2,3-Dihydroxypropyl)-8-{[4-(4-fluorophenyl)piperazinyl]methyl}-1,3-dimethyl-1,3,7-trihydropurine-2,6-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Fluoro-3-(4-fluorophenyl)sulfonyl-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2996390.png)
![N-(2,4-difluorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2996392.png)
![2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2996394.png)
![4-(methylthio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2996395.png)

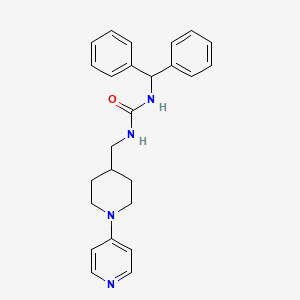
![4-[(3-Sec-butyl-4-methoxyphenyl)sulfonyl]morpholine](/img/structure/B2996401.png)
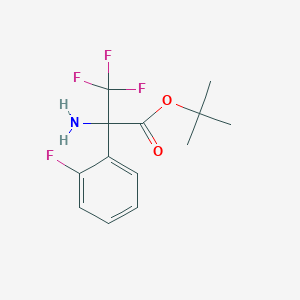
![2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2996405.png)
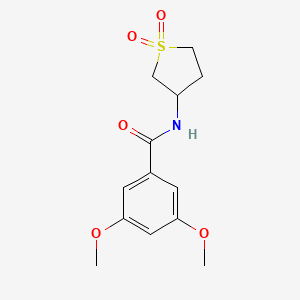
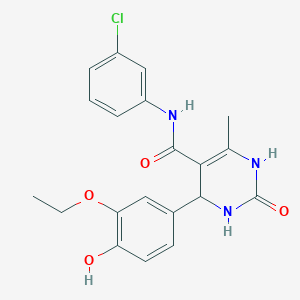
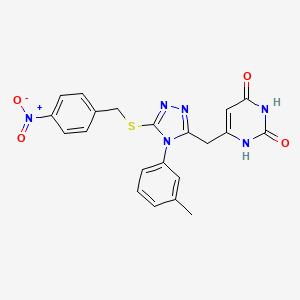
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2996410.png)